molecular formula C9H18N2O B13813465 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane CAS No. 21495-60-3

7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane

Cat. No.: B13813465
CAS No.: 21495-60-3
M. Wt: 170.25 g/mol
InChI Key: GLUQMEBRWLSQJR-UHFFFAOYSA-N
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Description

7-Methoxy-9-methyl-3,9-diazabicyclo[331]nonane is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into the bicyclic framework

Preparation Methods

The synthesis of 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the preparation of the N-benzyl derivative followed by cyclization with benzylamine to form the desired bicyclic structure . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium aluminum hydride for reduction and various oxidizing agents for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has been explored for its potential applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown promise as positive allosteric modulators of AMPA receptors, which are involved in cognitive functions and memory .

Mechanism of Action

The mechanism of action of 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets, such as AMPA receptors. As a positive allosteric modulator, it enhances the activity of these receptors by increasing the amplitude of receptor currents in a concentration-dependent manner . This modulation can lead to improved cognitive functions and memory.

Comparison with Similar Compounds

7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane can be compared with other similar compounds, such as 3,7-dimethyl-9-thia-3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-dithiabicyclo[3.3.1]nonane . These compounds share a similar bicyclic framework but differ in their substituents and functional groups, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

21495-60-3

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

7-methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane

InChI

InChI=1S/C9H18N2O/c1-11-7-3-9(12-2)4-8(11)6-10-5-7/h7-10H,3-6H2,1-2H3

InChI Key

GLUQMEBRWLSQJR-UHFFFAOYSA-N

Canonical SMILES

CN1C2CC(CC1CNC2)OC

Origin of Product

United States

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